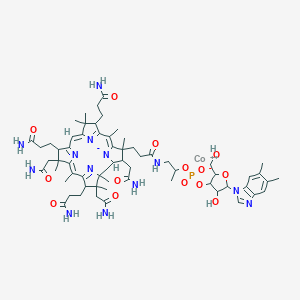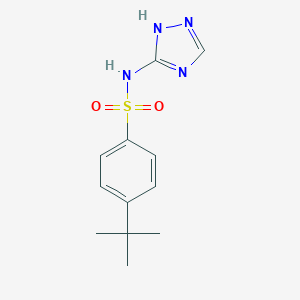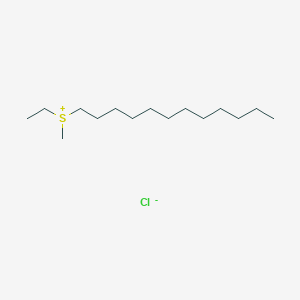
Vitamin B12-Co(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin B12-Co(II) is a complex molecule that plays a crucial role in various biological processes. It is a water-soluble vitamin that is essential for the proper functioning of the nervous system and the formation of red blood cells. The Co(II) ion is an integral part of the vitamin B12 molecule, and it is required for the activation of the vitamin and its biological activity.
Mecanismo De Acción
The mechanism of action of vitamin B12-Co(II) is complex and involves several steps. The Co(II) ion in the molecule is responsible for the activation of the vitamin, which is required for its biological activity. Once activated, vitamin B12-Co(II) acts as a coenzyme in various biochemical reactions, including the conversion of homocysteine to methionine and the conversion of methylmalonyl-CoA to succinyl-CoA.
Efectos Bioquímicos Y Fisiológicos
Vitamin B12-Co(II) has several biochemical and physiological effects on the body. It is essential for the proper functioning of the nervous system and the formation of red blood cells. It also plays a crucial role in the metabolism of fatty acids and amino acids. Deficiencies in vitamin B12-Co(II) can lead to various medical conditions, including pernicious anemia, neuropathies, and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vitamin B12-Co(II) has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It is also readily available in commercial quantities, making it an affordable reagent for research purposes. However, vitamin B12-Co(II) has some limitations for lab experiments. Its synthesis process is complex and requires specialized equipment and expertise. It is also a highly reactive molecule that can be difficult to handle.
Direcciones Futuras
There are several future directions for research on vitamin B12-Co(II). One area of research is the development of more efficient synthesis methods for the molecule. Another area of research is the investigation of the molecule's role in various biochemical pathways and its potential as a therapeutic agent for various medical conditions. Additionally, there is a need for more research on the safety and toxicity of vitamin B12-Co(II) to determine its potential as a drug candidate.
Métodos De Síntesis
The synthesis of vitamin B12-Co(II) is a complex process that involves several steps. The starting materials for the synthesis are cobalt salts, which are reacted with a series of organic compounds to produce the final product. The synthesis process is challenging and requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
Vitamin B12-Co(II) has been extensively studied in scientific research, and its applications are diverse. It is used in the diagnosis and treatment of various medical conditions, including pernicious anemia, neuropathies, and cognitive impairment. Vitamin B12-Co(II) is also used as a coenzyme in various biochemical reactions, including the metabolism of fatty acids and amino acids.
Propiedades
Número CAS |
14463-33-3 |
|---|---|
Nombre del producto |
Vitamin B12-Co(II) |
Fórmula molecular |
C62H89CoN13O14P |
Peso molecular |
1329.3 g/mol |
Nombre IUPAC |
cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |
InChI |
InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/q;+2/p-2 |
Clave InChI |
ASARMUCNOOHMLO-UHFFFAOYSA-L |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
Sinónimos |
cob(II)alamin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)





![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)


